molecular formula C20H22F3N5O2 B2984038 (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034343-16-1

(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2984038
CAS RN: 2034343-16-1
M. Wt: 421.424
InChI Key: RYYXZXCPCPPXKS-UHFFFAOYSA-N
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Description

The compound (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that is likely to be used in medicinal chemistry . It is a derivative of pyrimidine, which is a class of compounds known for their diverse biological potential . Pyrimidine derivatives have been studied for their anticancer activity, among other potential uses .

Scientific Research Applications

Anxiolytic-like Effects of Arylpiperazine Derivatives

Research by Kędzierska et al. (2019) explored the anxiolytic actions of two new arylpiperazine derivatives, focusing on their effects on the GABAergic and 5-HT systems. These compounds demonstrated significant anxiolytic and antioxidant activity, suggesting potential therapeutic applications in anxiety disorders. Their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system, offering a promising avenue for developing new anxiolytics with fewer side effects and higher efficacy (Kędzierska et al., 2019).

Metabolism and Disposition in Humans

Another study focused on BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, potentially relevant to non-small-cell lung cancer and metastatic breast cancer treatment. This study detailed the compound's absorption, metabolism, and excretion processes in humans, providing a comprehensive understanding of its pharmacokinetics. Such information is crucial for drug development and optimization, indicating how similar compounds might be studied and applied in therapeutic contexts (Christopher et al., 2010).

Environmental and Human Exposure Studies

Investigations into the prevalence and effects of new psychoactive substances, including various piperazine derivatives, shed light on their impact on human health and safety. For instance, a study on the reanalysis of hair samples for new psychoactive substances provided insights into changing patterns of designer drug use. Such studies contribute to our understanding of exposure levels, potential toxicological effects, and the need for regulatory measures to protect public health (Rust et al., 2012).

Future Directions

Pyrimidine derivatives, including (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, are a topic of ongoing research due to their promising biological activity . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their potential as therapeutic agents in various disease models .

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)17-13-18(25-14-24-17)27-5-7-28(8-6-27)19(29)15-1-3-16(4-2-15)26-9-11-30-12-10-26/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYXZXCPCPPXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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